molecular formula C15H14ClF2NO2 B2951641 2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride CAS No. 915134-71-3

2-Amino-3,3-bis(4-fluorophenyl)propanoic acid hydrochloride

Cat. No. B2951641
Key on ui cas rn: 915134-71-3
M. Wt: 313.73
InChI Key: KCNSBDJGJCBWAY-UHFFFAOYSA-N
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Patent
US07427688B2

Procedure details

A solution (144 mL) of 2-acetylamino-3,3-bis(4-fluorophenyl)propanoic acid (25.34 g, 79.9 mmol) in concentrated hydrochloric acid was stirred at 90° C. for 5 hrs, and cooled in an ice bath to allow solid precipitation. The solid was collected by filtration and dried to give the title compound (22.79 g).
Name
2-acetylamino-3,3-bis(4-fluorophenyl)propanoic acid
Quantity
144 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][CH:5]([CH:9]([C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=1)[C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=1)[C:6]([OH:8])=[O:7])(=O)C.[ClH:24]>>[ClH:24].[NH2:4][CH:5]([CH:9]([C:10]1[CH:11]=[CH:12][C:13]([F:16])=[CH:14][CH:15]=1)[C:17]1[CH:18]=[CH:19][C:20]([F:23])=[CH:21][CH:22]=1)[C:6]([OH:8])=[O:7] |f:2.3|

Inputs

Step One
Name
2-acetylamino-3,3-bis(4-fluorophenyl)propanoic acid
Quantity
144 mL
Type
reactant
Smiles
C(C)(=O)NC(C(=O)O)C(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
solid precipitation
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(=O)O)C(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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